NCB-0846 -

NCB-0846

Catalog Number: EVT-276647
CAS Number:
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NCB-0846 is a small-molecule inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) [ [], []]. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, TGF-β signaling, and procollagen trafficking [ [], [], []]. It is often found overexpressed in various cancer types, making it an attractive target for developing novel cancer therapeutics [ [], [], [], [], []].

Cisplatin

  • Relevance: In a study investigating TNIK inhibition as a strategy to sensitize lung squamous cell carcinoma (LSCC) to chemo- and radiotherapy, the combination of the TNIK inhibitor NCB-0846 with cisplatin was found to have an additive, but not synergistic, effect on tumor cell death. []

Etoposide

  • Relevance: Similar to cisplatin, combining etoposide with NCB-0846 showed an additive, but not synergistic, effect in killing LSCC cells. [] This finding suggests that while both cisplatin and etoposide work through different mechanisms than NCB-0846, the combined effect is not significantly greater than the expected effect from each agent alone.

db-cAMP

  • Relevance: Research indicates that cAMP stimulates the phosphorylation of NKCC2, a protein important in renal salt reabsorption. Studies using db-cAMP showed that the TNIK inhibitor NCB-0846 could blunt cAMP-stimulated NKCC2 phosphorylation. [] This finding supports the involvement of TNIK in the cAMP-mediated regulation of NKCC2.

Mebendazole

  • Relevance: Mebendazole has been identified as a selective inhibitor of TNIK. [] This discovery positions mebendazole as a potential therapeutic agent for cancers where TNIK plays a role, such as colorectal cancer. The identification of mebendazole as a TNIK inhibitor highlights the potential for repurposing existing drugs for cancer treatment.
Overview

NCB-0846 is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase, also known as TNIK. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer and lung cancer. NCB-0846 has demonstrated significant anti-cancer effects in preclinical studies, highlighting its promise as a novel treatment option.

Source and Classification

NCB-0846 was identified through structure-activity relationship studies aimed at developing selective inhibitors of TNIK. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of TNIK, thereby inhibiting its kinase activity. The compound was first reported in a study that detailed its synthesis and biological evaluation against colorectal cancer stemness and other cancer types .

Synthesis Analysis

The synthesis of NCB-0846 involves several key steps that focus on constructing its complex molecular framework. The compound is derived from a benzimidazole scaffold, which is modified to enhance its potency and selectivity for TNIK.

  1. Starting Materials: The synthesis typically begins with commercially available benzimidazole derivatives.
  2. Key Reactions: The critical step involves the formation of the cyclohexanol moiety, which is essential for binding to the TNIK enzyme. This may involve:
    • Hydroxylation: Introducing hydroxyl groups at specific positions to optimize binding affinity.
    • Cyclization: Creating the cyclic structure that facilitates interactions within the ATP-binding site.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain NCB-0846 in high purity.

Technical details regarding specific reaction conditions or reagents used are often proprietary or detailed in experimental sections of related publications .

Molecular Structure Analysis

The molecular structure of NCB-0846 has been elucidated through X-ray crystallography, revealing its binding conformation within the ATP-binding site of TNIK.

  • Chemical Formula: C18H20N4O3
  • Molecular Weight: 344.38 g/mol
  • Key Structural Features:
    • A benzimidazole core providing a planar structure conducive to π-stacking interactions.
    • A cyclohexanol group that forms crucial hydrogen bonds with the enzyme's active site residues.
    • An intramolecular hydrogen bond stabilizing the cyclic conformation.

The structure also indicates stereochemical configurations that significantly influence its inhibitory potency; for instance, the diastereomer NCB-0970 shows reduced activity due to unfavorable interactions .

Chemical Reactions Analysis

NCB-0846 undergoes specific chemical reactions when interacting with TNIK:

  1. Binding Reaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds) with residues in the ATP-binding pocket of TNIK.
  2. Inhibition Mechanism: By occupying the ATP-binding site, NCB-0846 prevents ATP from binding, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.

This mechanism is critical for understanding how NCB-0846 can sensitize cancer cells to other treatments such as ionizing radiation and chemotherapy agents like cisplatin .

Mechanism of Action

The mechanism of action of NCB-0846 centers on its ability to inhibit TNIK activity, which is pivotal in Wnt signaling:

  1. Inhibition of Wnt Signaling: By blocking TNIK, NCB-0846 disrupts the Wnt/β-catenin pathway, leading to decreased expression of Wnt target genes that promote tumor growth and survival.
  2. Effects on Cancer Cells: In preclinical models, NCB-0846 has been shown to enhance the efficacy of radiotherapy by impairing DNA damage response mechanisms in cancer cells .

This dual action—targeting both signaling pathways and enhancing sensitivity to other therapies—positions NCB-0846 as a promising candidate for combination therapies in cancer treatment.

Physical and Chemical Properties Analysis

NCB-0846 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and ethanol, which are commonly used solvents in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions but may require specific formulations for optimal bioavailability.
  • Half-Maximal Inhibitory Concentration (IC50): The IC50 value for TNIK inhibition is reported at approximately 21 nM, indicating high potency against this target .

These properties are crucial for evaluating its potential as a therapeutic agent.

Applications

NCB-0846 holds significant promise for various scientific applications:

Properties

Product Name

NCB-0846

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N

SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5

Solubility

Soluble in DMSO

Synonyms

NCB-0846

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.